5-Methoxy-1H-indole-3-carboxylic acid
Overview
Description
5-Methoxy-1H-indole-3-carboxylic acid is a compound containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . It is also known as 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves refluxing the carboxylic acid with thionyl chloride and methanol . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H9NO3 . More details about the molecular structure can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 191.19 . More details about the physical and chemical properties can be found in the referenced papers .Scientific Research Applications
Synthesis of Novel Compounds : 5-Methoxy-1H-indole-3-carboxylic acid is used in the synthesis of novel indole-benzimidazole derivatives, which are of interest due to their potential biological activities (Wang et al., 2016).
Computational and Spectroscopic Analysis : It serves as a precursor for compounds like methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), characterized using spectroscopic methods and computational studies for understanding their electronic nature and reactivity (Almutairi et al., 2017).
Development of Anti-Inflammatory Compounds : Its derivatives, like 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, are important in synthesizing anti-inflammatory compounds such as Herdmanine D (Sharma et al., 2020).
Crystal and Molecular Structure Studies : The crystal structure of 5-methoxyindole-3-acetic acid (a related compound) provides insights into its molecular conformation, important for understanding its chemical properties (Sakaki et al., 1975).
Rh(III)-Catalyzed Selective Coupling : It is involved in Rh(III)-catalyzed coupling reactions, indicating its usefulness in organic synthesis (Zheng et al., 2014).
Synthesis of Hydroxyindole-3-Carboxylic Acids : Its derivatives are synthesized for studies in biology and medicine, particularly in understanding indole compound metabolism (Marchelli et al., 1969).
Potential Insulin Receptor Activators : Some derivatives are synthesized as potential insulin receptor activators, highlighting its relevance in medicinal chemistry (Chou et al., 2006).
Inhibitors in Leukotriene Synthesis : Derivatives like 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid show inhibition of leukotriene synthesis, important in pharmacological research (Hutchinson et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVSEZGJCOAUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293353 | |
Record name | 5-Methoxy-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10242-01-0 | |
Record name | 5-Methoxy-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10242-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1H-indole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10242-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5-Methoxy-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10242-01-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid in natural product synthesis?
A1: 6-Bromo-5-methoxy-1H-indole-3-carboxylic acid serves as a crucial building block in the synthesis of (–)-Herdmanine D. [, ] This marine natural product exhibits anti-inflammatory properties. The development of a concise and regioselective synthesis for this specific derivative allows for further exploration of its potential in drug development. []
Q2: How is the stereochemistry of (–)-Herdmanine D controlled during synthesis?
A2: The total synthesis of (–)-Herdmanine D utilizes a Steglich esterification reaction between 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and a protected L-tyrosine. [] This reaction specifically incorporates the L-isomer of tyrosine, ensuring the correct stereochemistry in the final product. Confirmation of the L-isomer formation is achieved through optical activity measurements. [] This controlled stereochemistry is essential for the biological activity of the final compound.
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